

An In-depth Technical Guide to Methoxy-Substituted Phenylacetophenones

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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)acetophenone

Cat. No.: B1311627

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Abstract: This technical guide addresses the nomenclature, chemical properties, synthesis, and potential biological significance of the compound specified as "**2-(2-Methoxyphenyl)acetophenone**." Due to ambiguity in the provided chemical name, this document elucidates two probable interpretations: 1-(2-methoxyphenyl)ethanone (commonly known as 2'-methoxyacetophenone) and 2-(2-methoxyphenyl)-1-phenylethanone (a deoxybenzoin derivative). This guide provides a comprehensive overview of both compounds, tailored for researchers, scientists, and professionals in drug development.

Introduction: Clarification of Nomenclature

The chemical name "**2-(2-Methoxyphenyl)acetophenone**" is ambiguous and does not strictly adhere to IUPAC nomenclature guidelines. Based on the structure of acetophenone (a phenyl group attached to a methyl ketone), there are two likely interpretations for the substitution pattern:

- **Interpretation A:** 1-(2-Methoxyphenyl)ethanone. In this interpretation, the 2-methoxyphenyl group is attached to the carbonyl carbon of the ethanone backbone. This compound is a substituted acetophenone.
- **Interpretation B:** 2-(2-Methoxyphenyl)-1-phenylethanone. Here, the 2-methoxyphenyl group is attached to the methyl group of the acetophenone core. This structure belongs to the deoxybenzoin class of compounds.

This guide will provide a detailed technical overview of both interpretations to ensure clarity and comprehensive coverage.

Interpretation A: 1-(2-Methoxyphenyl)ethanone

This compound is a common aromatic ketone with a methoxy substituent on the phenyl ring.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is 1-(2-methoxyphenyl)ethanone. It is widely known by several synonyms, which are listed in Table 1.

Table 1: Synonyms for 1-(2-Methoxyphenyl)ethanone

Synonym
2'-Methoxyacetophenone
o-Methoxyacetophenone
2-Acetylanisole
Ethanone, 1-(2-methoxyphenyl)-
Methyl 2-methoxyphenyl ketone
o-Acetylanisole
1-Acetyl-2-methoxybenzene

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-(2-methoxyphenyl)ethanone is presented in Table 2.

Table 2: Chemical and Physical Properties of 1-(2-Methoxyphenyl)ethanone

Property	Value
Molecular Formula	C ₉ H ₁₀ O ₂
Molecular Weight	150.17 g/mol
CAS Number	579-74-8
Appearance	Pale yellow oil
Density	1.09 g/mL at 25 °C
Melting Point	7-8 °C
Boiling Point	122-123 °C at 18 mmHg
Flash Point	215 °F (101.7 °C)
Solubility	Insoluble in water; soluble in ethanol and ether.
InChI Key	DWPLEOPKBWNPQV-UHFFFAOYSA-N
SMILES	<chem>CC(=O)C1=CC=CC=C1OC</chem>

Experimental Protocol: Synthesis

A common method for the synthesis of 1-(2-methoxyphenyl)ethanone is through the methylation of 2'-hydroxyacetophenone.

Protocol: Synthesis of 1-(2-Methoxyphenyl)ethanone via Methylation

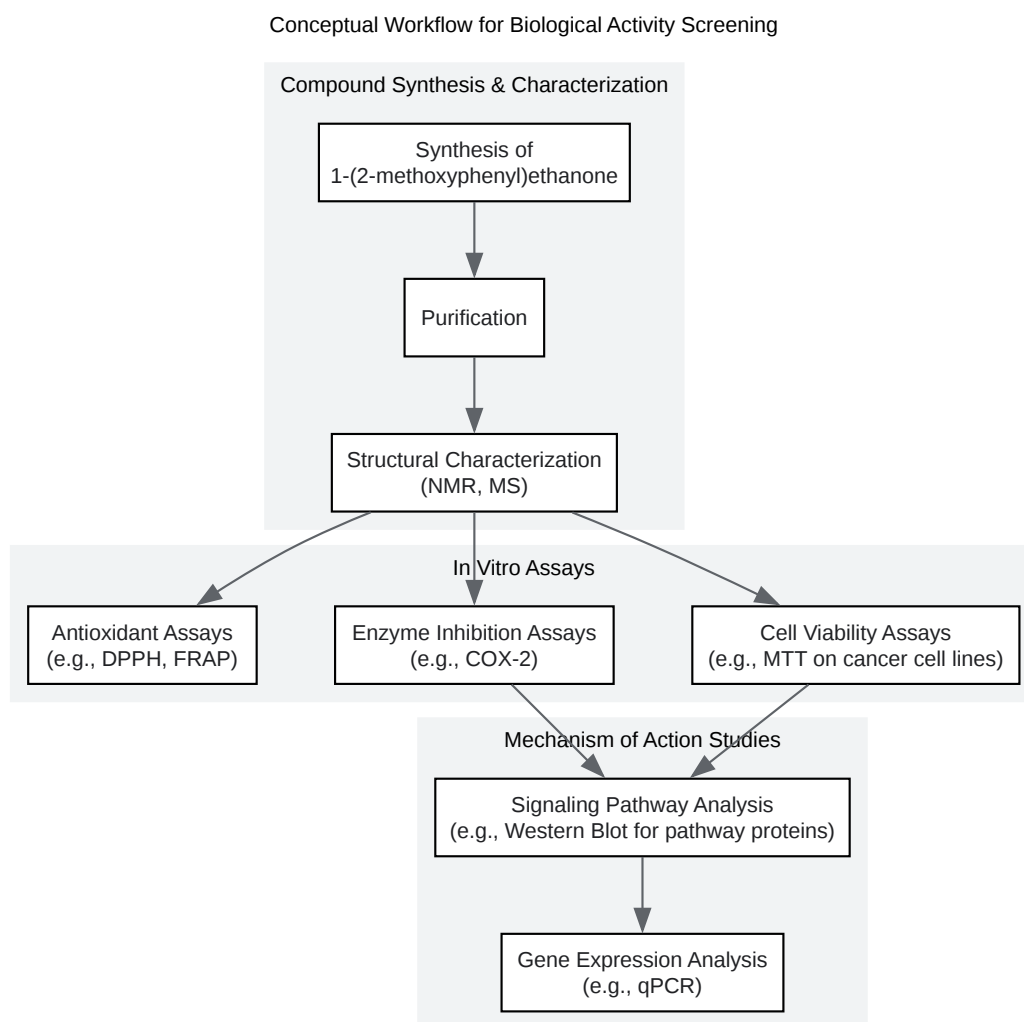
- Materials:
 - 1-(2-hydroxyphenyl)ethanone (2'-hydroxyacetophenone)
 - Dimethyl sulfate
 - Lithium hydroxide monohydrate (LiOH·H₂O)
 - Tetrahydrofuran (THF)
 - 2 M Sodium hydroxide (NaOH) solution

- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - A solution of 1-(2-hydroxyphenyl)ethanone (e.g., 300 mmol) and $\text{LiOH} \cdot \text{H}_2\text{O}$ (e.g., 590 mmol) in THF (e.g., 400 mL) is stirred at room temperature for 1 hour.
 - Dimethyl sulfate (e.g., 293 mmol) is then added to the reaction mixture.
 - The reaction is monitored for completion (e.g., by Thin Layer Chromatography), which may take up to 60 hours.
 - Upon completion, the solvent is removed under reduced pressure.
 - The resulting residue is dissolved in a 2 M NaOH solution.
 - The aqueous solution is extracted with diethyl ether.
 - The combined organic extracts are dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure to yield 1-(2-methoxyphenyl)ethanone.

Biological Activity and Signaling Pathways

While specific signaling pathways for 1-(2-methoxyphenyl)ethanone are not extensively documented, related methoxyphenol and acetophenone derivatives have shown a range of biological activities. These include antioxidant, anti-inflammatory, and neuroprotective effects. For instance, some methoxy-substituted acetophenones are used as building blocks for chalcones with potential anti-proliferative properties.^[1] The biological activities of 2-methoxyphenols have been linked to their potential as COX-2 inhibitors.^[2]

Below is a conceptual workflow for the investigation of the biological activity of such compounds.



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Caption: A conceptual workflow for the synthesis and biological evaluation of 1-(2-methoxyphenyl)ethanone.

Interpretation B: 2-(2-Methoxyphenyl)-1-phenylethanone

This compound belongs to the deoxybenzoin (α -aryl acetophenone) class of molecules, which are known for their presence in natural products and diverse biological activities.^[3]

IUPAC Nomenclature and Synonyms

The correct IUPAC name for this compound is 2-(2-methoxyphenyl)-1-phenylethanone. A common synonym is 2'-Methoxydeoxybenzoin. Additional synonyms are listed in Table 3.

Table 3: Synonyms for 2-(2-Methoxyphenyl)-1-phenylethanone

Synonym
2'-Methoxydeoxybenzoin
2-(2-methoxyphenyl)acetophenone
2-(2-methoxyphenyl)-1-phenyl-ethanone
2-(o-Methoxyphenyl)acetophenone

Chemical and Physical Properties

The key chemical and physical properties for 2-(2-methoxyphenyl)-1-phenylethanone are summarized in Table 4.

Table 4: Chemical and Physical Properties of 2-(2-Methoxyphenyl)-1-phenylethanone

Property	Value
Molecular Formula	C ₁₅ H ₁₄ O ₂
Molecular Weight	226.27 g/mol
CAS Number	27356-33-8
Appearance	Solid
Melting Point	104 °C
Boiling Point	350.85 °C at 760 mmHg (Predicted)
Flash Point	153.71 °C (Predicted)
InChI Key	WBBRMSBBDPOPOS-UHFFFAOYSA-N
SMILES	<chem>COC1=CC=CC=C1CC(=O)C2=CC=CC=C2</chem>

Experimental Protocol: Synthesis

The synthesis of deoxybenzoins can be achieved through various modern organic chemistry methods. One such approach is the palladium-catalyzed Heck-arylation reaction.

Protocol: General Synthesis of Deoxybenzoins via Heck-Arylation^[4]

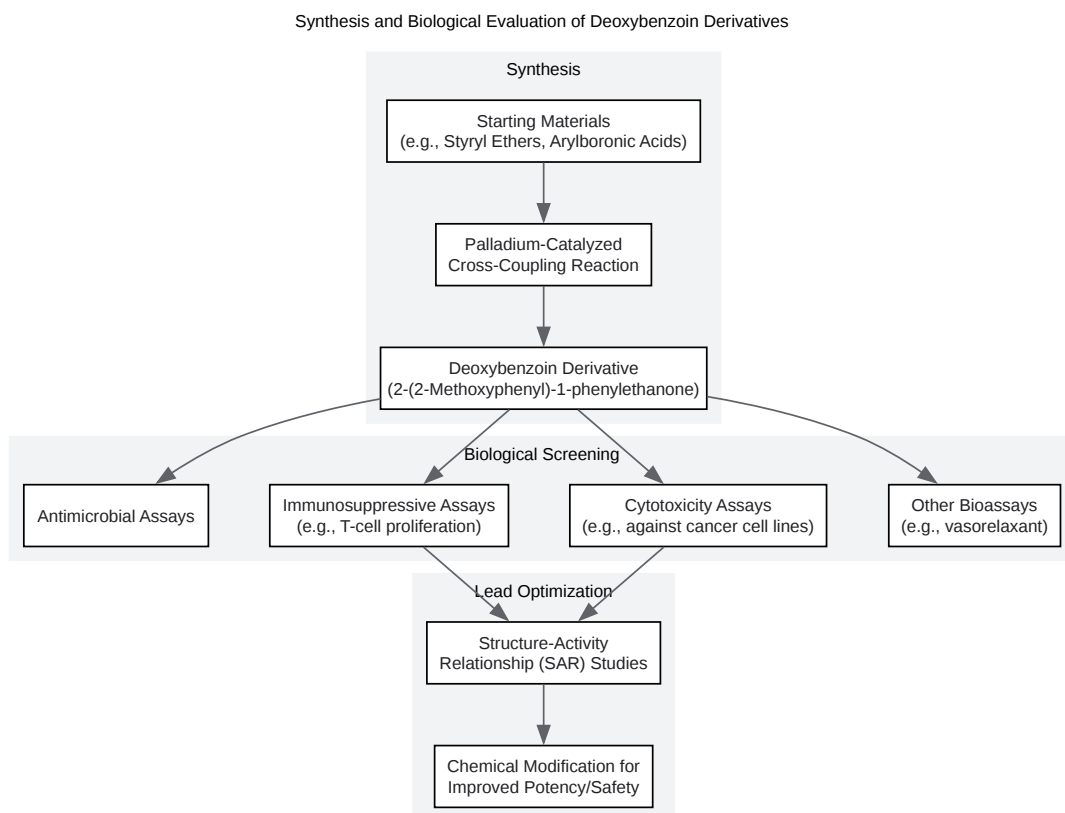
- Materials:
 - β-alkoxy styrene derivative
 - Arylboronic acid (in this case, 2-methoxyphenylboronic acid)
 - Palladium acetate (Pd(OAc)₂)
 - TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
 - Base (e.g., potassium carbonate)
 - Solvent (e.g., dioxane)
- Procedure:

- A reaction vessel is charged with the β -alkoxy styrene, arylboronic acid, palladium acetate catalyst, TEMPO, and a suitable base.
- The vessel is flushed with an inert atmosphere (e.g., nitrogen or argon).
- The solvent is added, and the reaction mixture is stirred at a specified temperature (mild conditions are often sufficient) until the reaction is complete (monitored by TLC or GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
- The product is extracted into an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na_2SO_4), and concentrated under reduced pressure.
- The crude product is purified by column chromatography to yield the desired deoxybenzoin derivative.

Biological Activity and Signaling Pathways

Deoxybenzoin derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and immunosuppressive effects.^{[3][5]} Some have also been investigated for their vascular relaxing properties.^[6] The biological potential of this class of compounds makes them attractive scaffolds for drug discovery.

The general approach to synthesizing and evaluating the biological activity of deoxybenzoin derivatives is outlined in the following diagram.



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Caption: A logical workflow for the synthesis and biological evaluation of deoxybenzoin derivatives.

Conclusion

The query "**2-(2-Methoxyphenyl)acetophenone**" most likely refers to either 1-(2-methoxyphenyl)ethanone or 2-(2-methoxyphenyl)-1-phenylethanone. This guide has provided a detailed technical overview of both compounds, including their nomenclature, properties, synthesis, and potential biological relevance. For researchers in drug discovery and development, both classes of compounds offer interesting scaffolds for further investigation. Clear and unambiguous nomenclature is crucial for effective scientific communication, and it is recommended to use the IUPAC names or common names like 2'-methoxyacetophenone and 2'-methoxydeoxybenzoin to avoid confusion.

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